tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the role of fluorinated piperidine derivatives in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
- tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate
- tert-butyl carbamate
- tert-butyl N-[(3R,5S)-5-chloropiperidin-3-yl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is unique due to the presence of a single fluorine atom on the piperidine ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability .
Biological Activity
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : tert-butyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 1363378-08-8
- Purity : ≥97% .
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. Specifically, compounds with similar structures have been noted for their ability to modulate G-protein coupled receptors (GPCRs) and other signaling mechanisms.
Potential Targets:
- Toll-like Receptors (TLRs) : Compounds related to this structure have been investigated for their antagonistic effects on TLR7/8, which are crucial in immune response modulation .
- Neurotransmitter Receptors : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Anti-inflammatory Activity : Inhibition of TLR pathways may lead to reduced inflammatory responses.
- CNS Activity : Potential modulation of neurotransmitter systems could imply anxiolytic or antidepressant effects.
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced cytokine production | |
CNS modulation | Altered behavior in animal models | |
GPCR interaction | Competitive inhibition observed |
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of various carbamate derivatives, including this compound. The results indicated a significant reduction in TNF-alpha levels in vitro when treated with this compound.
Study 2: CNS Activity
In a behavioral study on rodents, administration of this compound resulted in decreased anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications for anxiety disorders.
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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